molecular formula C6H8F2O2 B1480485 3-(2,2-Difluorocyclopropyl)propanoic acid CAS No. 1955499-07-6

3-(2,2-Difluorocyclopropyl)propanoic acid

Cat. No.: B1480485
CAS No.: 1955499-07-6
M. Wt: 150.12 g/mol
InChI Key: MTSCXZQZHWSLSB-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H8F2O2 and a molecular weight of 150.12 g/mol . Its structure features a propanoic acid chain linked to a 2,2-difluorocyclopropyl ring, a motif that incorporates fluorine atoms known to significantly influence the physicochemical properties and metabolic stability of molecules in medicinal chemistry. The compound is characterized by the SMILES string C1C(C1(F)F)CCC(=O)O and the InChIKey MTSCXZQZHWSLSB-UHFFFAOYSA-N . As a carboxylic acid, this compound is expected to exhibit acidity within a range typical for alkanoic acids (e.g., pKa ~4.8) . This functional group makes it a valuable bifunctional building block for chemical synthesis, particularly in pharmaceutical and agrochemical research. It can be used in amide coupling reactions, serve as a precursor for metal-catalyzed cross-couplings, or be incorporated into larger molecular architectures to modulate their properties. The distinct difluorocyclopropyl group is a rigid, electronegative spacer that may be explored to influence a molecule's conformation, binding affinity, and pharmacokinetic profile. Specific Research Applications & Value: The precise research applications and mechanism of action for this specific compound are not detailed in the available literature. Its value to researchers primarily lies in its use as a specialized synthetic intermediate for the discovery and development of new chemical entities. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSCXZQZHWSLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-07-6
Record name 3-(2,2-difluorocyclopropyl)propanoic acid
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Preparation Methods

Cyclopropanation Using Trifluoromethyltrimethylsilane (TMSCF3) and Sodium Iodide (NaI)

A notable method for introducing the difluorocyclopropyl group involves the reaction of functionalized alkenes or esters with TMSCF3/NaI, as reported by Bychek et al. This approach allows the synthesis of difluorocyclopropane-containing acids, amines, amino acids, and other derivatives.

  • Mechanism : The TMSCF3 reagent, in the presence of NaI, generates difluorocarbene intermediates that add across double bonds in alkenes or react with nitriles/esters to form difluorocyclopropane rings.
  • Advantages : This method provides access to a variety of fluorinated cyclopropane building blocks with good functional group tolerance.
  • Limitations : Some substrates, such as trisubstituted alkenes, may react slowly with low conversion rates (~10%) indicating substrate scope limitations.

One-Pot Synthesis via Cyclopentanone and Morpholine with Acrylate Addition (Patent CN103508890A)

Although this patent primarily describes the synthesis of 3-(2-oxocyclopentyl)propanoic acid, the methodology provides insights into preparing cyclopropyl propanoic acid derivatives, which can be adapted for difluorocyclopropyl analogs.

  • Step 1: Formation of Cyclopropyl Ester Intermediate

    • Cyclopentanone reacts with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent (e.g., toluene) under reflux.
    • Acrylate (e.g., ethyl propenoate) is added dropwise at 75–95 °C, resulting in the formation of 3-(2-oxocyclopentyl)-propionic ester.
    • The reaction is typically run for 1–3 hours reflux plus 2–4 hours post-addition.
    • Molar ratios: cyclopentanone:morpholine:p-methyl benzenesulfonic acid:acrylate = 1:1–1.5:0.08–0.12:1–2.
    • Yield of ester intermediate can reach approximately 92%.
  • Step 2: Hydrolysis to Propanoic Acid

    • The crude ester is hydrolyzed under alkaline conditions (e.g., 30% sodium hydroxide solution) in the presence of alcohol (methanol preferred) at 50–80 °C.
    • After 1–3 hours, acidification to pH 3–5 and extraction with organic solvents (e.g., dichloromethane) yields the propanoic acid.
    • Yield of acid product can reach approximately 90%.
  • Relevance : This approach demonstrates a one-pot, industrially scalable method with mild conditions and high yields, which can be modified for fluorinated cyclopropyl derivatives by replacing the cyclopentyl precursor with difluorocyclopropyl-containing substrates.

Comparative Data Table of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Solvent Yield (%) Notes
Cyclopropanation with TMSCF3/NaI Functionalized alkene/ester + TMSCF3 + NaI Ambient to reflux Variable (slow for trisubstituted alkenes) Not specified Variable (up to moderate) Efficient for various substrates; slow for trisubstituted alkenes
One-pot ester formation Cyclopentanone + morpholine + p-methyl benzenesulfonic acid + acrylate 75–95 3–7 (addition + reaction) Toluene (3.5 mL/g raw material) ~92 High boiling non-protic solvent; dropwise acrylate addition
Hydrolysis to acid Crude ester + 30% NaOH + methanol + water 50–80 1–3 Methanol + aqueous NaOH ~90 Acidify to pH 3–5, extract with DCM

Research Findings and Practical Considerations

  • The TMSCF3/NaI method is versatile for synthesizing difluorocyclopropane units but may require optimization for specific substrates due to variable reactivity.
  • The one-pot method exemplified in patent CN103508890A, although focused on oxocyclopentyl derivatives, provides a valuable template for synthesizing propanoic acids with cyclopropyl motifs, potentially adaptable to difluorocyclopropyl systems.
  • Reaction solvents such as toluene or other high boiling non-protic solvents facilitate controlled reaction conditions and high yields.
  • Hydrolysis under alkaline conditions with subsequent acidification and extraction is a reliable method to convert esters to acids.
  • The yields reported in these methods are generally high (≥90%), indicating efficient conversion and practical scalability.

Chemical Reactions Analysis

3-(2,2-Difluorocyclopropyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Key Properties:

  • Molecular Formula : C5_5H7_7F2_2O2_2
  • CAS Number : Not specifically listed but related to derivatives with CAS 107873-03-0.
  • Reactivity : Can undergo esterification, acyl halide formation, and other functional group conversions .

Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs)

3-(2,2-Difluorocyclopropyl)propanoic acid is utilized as an intermediate in the synthesis of various APIs. Its ability to participate in multiple chemical reactions makes it a valuable component in drug formulation.

  • Case Study : In a study focused on synthesizing novel anti-inflammatory agents, this compound was used to create derivatives that exhibited significant inhibitory activity against cyclooxygenase enzymes .

Antihyperlipidemic Agents

Research has shown that derivatives of this compound possess hypocholesteremic and hypotriglyceridemic properties. These compounds are being investigated for their potential use in treating conditions related to elevated cholesterol and triglyceride levels.

  • Data Table: Hypolipidemic Activity
Compound NameED50 (mg/kg)Activity Type
Compound A15Hypocholesteremic
Compound B250Hypotriglyceridemic

This table indicates the effective doses required to achieve a 50% reduction in serum cholesterol or triglycerides .

Inhibitors of Enzymatic Activity

The compound has been explored for its potential as an inhibitor of enzymes involved in various diseases. For instance, certain derivatives have been shown to inhibit cathepsin A, which plays a role in several pathological processes.

  • Case Study : A series of experiments demonstrated that modifications on the 3-position of the propanoic acid backbone could enhance inhibitory activity against cathepsin A, suggesting therapeutic potential for conditions such as cancer and fibrosis .

Research Findings

Recent studies have highlighted the importance of this compound in drug discovery:

  • Study on Anticancer Properties : Research indicated that specific derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential for neurodegenerative disease treatments .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid ()
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid ()

Structural Differences :

  • Substituents : Chlorine atoms on the phenyl ring vs. difluorocyclopropyl group.
  • Electronic Effects: Chlorine is electron-withdrawing, increasing acidity (pKa reduction) of the propanoic acid . The difluorocyclopropyl group may similarly lower pKa due to fluorine’s electronegativity.

3-(Methylthio)propanoic Acid Esters

Example Compounds :

  • 3-(Methylthio)propanoic acid methyl ester ()
  • 3-(Methylthio)propanoic acid ethyl ester ()

Structural Differences :

  • Functional Groups : Ester derivatives vs. free acid.
  • Volatility : Esters are volatile aroma compounds (e.g., in pineapples, up to 622.49 µg·kg⁻¹) . The free acid form (target compound) is less volatile but may serve as a precursor for ester derivatives.

Hydroxyphenyl-Substituted Propanoic Acids

Example Compound :

  • 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid ()

Structural Differences :

  • Substituents : Hydroxyphenyl and oxygenated heterocycle vs. difluorocyclopropyl.
  • Bioactivity : Exhibits moderate cytotoxicity (43.2% mortality in brine shrimp at 0.1 mg/mL) . Fluorinated analogs may enhance cytotoxicity via improved bioavailability.

Example Compounds :

  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid ()
  • 2-(2,4-Dichlorophenoxy)propionic acid (–9)

Hazard Profiles :

  • 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: Causes skin/eye irritation; requires PPE (gloves, goggles) and controlled handling .
  • 2-(2,4-Dichlorophenoxy)propionic acid: Corrosive; mandates acid-resistant gloves and face shields .

Inference for Target Compound :

  • The difluorocyclopropyl group may reduce toxicity compared to chlorinated analogs but still necessitate standard acid-handling precautions (e.g., ventilation, PPE).

Biological Activity

3-(2,2-Difluorocyclopropyl)propanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl ring substituted with two fluorine atoms and a propanoic acid moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit enzymes related to inflammatory responses, contributing to its anti-inflammatory properties.
  • Receptor Modulation : There is evidence suggesting that this compound interacts with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation. Such interactions can modulate signaling pathways that affect cellular responses .

Pharmacological Studies

Recent pharmacological studies have highlighted several key findings regarding the activity of this compound:

  • Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduces inflammation in animal models of arthritis. The mechanism appears to involve the suppression of pro-inflammatory cytokines .
  • Neuroprotective Properties : Research has suggested that it may offer neuroprotective effects by modulating glutamate receptor activity. This modulation can help prevent excitotoxicity, which is implicated in neurodegenerative diseases .

Case Studies

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
    • Findings : The compound reduced swelling and pain significantly compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects in models of excitotoxicity.
    • Findings : Treatment with this compound resulted in decreased neuronal death and improved behavioral outcomes in treated animals compared to untreated controls.

Data Summary Table

Biological ActivityObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveDecreased neuronal death
Enzyme inhibitionSuppressed inflammatory enzymes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,2-Difluorocyclopropyl)propanoic acid
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3-(2,2-Difluorocyclopropyl)propanoic acid

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